(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-3-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 1,2,4-triazole derivatives, has been reported in the literature . These compounds are typically synthesized through a series of reactions involving various starting materials. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been established by NMR and MS analysis . The presence of various functional groups in these compounds can be confirmed by these techniques.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized . In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm −3), and optimal oxygen balance .Scientific Research Applications
Anticancer Agents
The compound is a derivative of 1,2,4-triazole, which has been reported to have promising anticancer properties . In particular, some derivatives have shown cytotoxic activity against human cancer cell lines including MCF-7, Hela, and A549 . The safety of these compounds was also evaluated on MRC-5, a normal cell line, and most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Inhibition of Cell Proliferation
Compounds similar to this one have been found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis . This suggests that the compound could potentially be used in treatments aimed at inhibiting the growth of certain types of cancer cells.
Selective Toxicity
Some derivatives of 1,2,4-triazole have demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin, a commonly used chemotherapeutic agent . This suggests that the compound could potentially be used to develop more selective anticancer treatments.
Structural Optimization Platform
The 1,2,4-triazole ring, which is part of the compound, is one of the most important active pharmaceutical scaffolds . It can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This makes it a good platform for the design and development of more selective and potent anticancer molecules.
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects . Therefore, the primary targets of “3-[4-(furan-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine” could be related to these biological processes.
Mode of Action
Many 1,2,4-triazole derivatives are known to interact with their targets by inducing apoptosis, inhibiting cell proliferation, or disrupting key biochemical processes .
Biochemical Pathways
Without specific studies on “3-[4-(furan-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine”, it’s hard to say which biochemical pathways it affects. Many 1,2,4-triazole derivatives are known to affect pathways related to cell growth, inflammation, and viral replication .
Pharmacokinetics
Many 1,2,4-triazole derivatives are known to have good bioavailability and are well absorbed in the body .
Result of Action
Based on the known effects of similar compounds, it could potentially induce apoptosis, inhibit cell proliferation, or disrupt key biochemical processes .
Action Environment
Like all drugs, its action could potentially be influenced by factors such as ph, temperature, and the presence of other substances in the body .
Safety and Hazards
properties
IUPAC Name |
furan-3-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2/c23-15(12-3-8-24-9-12)21-6-4-20(5-7-21)13-1-2-14(19-18-13)22-11-16-10-17-22/h1-3,8-11H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHHRRBEVPTDHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-3-yl)methanone |
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